

# Validating Tosedostat's Synergistic Effect with Cytarabine: A Review of Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of clinical trial data on the combination of **tosedostat** and cytarabine for the treatment of acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS). While direct validation in patient-derived xenograft (PDX) models is not publicly available, extensive clinical studies provide significant insights into the synergistic potential of this therapeutic combination.

#### Introduction

**Tosedostat**, an oral aminopeptidase inhibitor, has demonstrated promising anti-neoplastic activity in various hematological malignancies.[1][2][3] Its mechanism of action involves the depletion of essential amino acids within tumor cells, leading to the disruption of cell cycle progression and survival.[2] Pre-clinical assays have suggested a synergistic relationship between **tosedostat** and cytarabine, a standard-of-care chemotherapy agent.[1][4][5] This report consolidates findings from key clinical trials to provide an objective comparison of the efficacy and safety of **tosedostat** in combination with cytarabine for researchers, scientists, and drug development professionals.

# Efficacy of Tosedostat in Combination with Cytarabine

Clinical trials have consistently demonstrated that the combination of **tosedostat** with cytarabine leads to significant response rates in elderly patients with newly diagnosed AML or high-risk MDS. The data presented below summarizes the key findings from these studies.





Table 1: Comparison of Clinical Trial Outcomes for Tosedostat and Cytarabine Combination Therapy

| Study /<br>Cohort                          | Number<br>of<br>Patients              | Median<br>Age<br>(Years) | Diagnos<br>is                  | Treatme<br>nt<br>Regime<br>n                            | Complet e Remissi on (CR) / CR with Incompl ete Count Recover y (CRi) Rate | Overall<br>Respon<br>se Rate<br>(ORR) | Median<br>Overall<br>Survival<br>(OS)                     |
|--------------------------------------------|---------------------------------------|--------------------------|--------------------------------|---------------------------------------------------------|----------------------------------------------------------------------------|---------------------------------------|-----------------------------------------------------------|
| Phase II<br>(Visani et<br>al.)[6][7]       | 33                                    | 75                       | AML                            | Tosedost<br>at + Low-<br>Dose<br>Cytarabin<br>e         | 48.5%<br>(CR)                                                              | 54.5%                                 | 222 days                                                  |
| Phase II<br>(Mawad<br>et al.)[1]<br>[4][5] | 34                                    | 70                       | AML or<br>High-<br>Risk<br>MDS | Tosedost<br>at +<br>Cytarabin<br>e or<br>Decitabin<br>e | 53%                                                                        | Not<br>Reported                       | 11.5<br>months                                            |
| HOVON<br>103[8]                            | 231 (116<br>in<br>tosedost<br>at arm) | 70                       | AML                            | Standard<br>Chemoth<br>erapy ±<br>Tosedost<br>at        | 69%<br>(tosedost<br>at arm)<br>vs. 64%<br>(standard<br>arm)                | Not<br>Reported                       | 18% (tosedost at arm) vs. 33% (standard arm) at 24 months |



## **Experimental Protocols**

The methodologies employed in the key clinical trials provide a framework for understanding the context of the presented efficacy data.

## Phase II Multicenter Clinical Trial (Visani et al.)[6][7][9]

- Objective: To assess the efficacy and safety of tosedostat in combination with low-dose cytarabine in elderly patients with AML.
- Patient Population: 33 elderly patients (median age = 75 years) with either primary or secondary AML.
- Treatment Protocol: Tosedostat administered orally once-daily combined with subcutaneous low-dose cytarabine (20 mg twice per day for 10 days). Courses were repeated every four weeks for up to eight cycles in the absence of disease progression or unacceptable toxicity.
- Primary Endpoint: To achieve a complete remission (CR) rate of 48.5%.

### Randomized Phase II Trial (Mawad et al.)[1][4][5][10]

- Objective: To determine the rates of complete remission and survival using tosedostat with cytarabine or decitabine in older patients with untreated AML or high-risk MDS.
- Patient Population: 34 patients ≥60 years old (median age 70 years) with untreated AML or high-risk MDS.
- Treatment Protocol: Patients were randomized to receive tosedostat (120 mg on days 1-21 or 180 mg continuously) with 5 days of either cytarabine (1 g/m²/d) or decitabine (20 mg/m²/d) every 35 days.
- Primary Endpoints: 4-month survival and complete remission (CR) rates.

## Visualizing the Mechanism and Workflow

To better understand the underlying biology and clinical application of the **tosedostat**-cytarabine combination, the following diagrams illustrate the proposed mechanism of action and a typical clinical trial workflow.





Click to download full resolution via product page

Caption: Proposed mechanism of action of tosedostat in tumor cells.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II study of tosedostat with cytarabine or decitabine in newly diagnosed older patients with acute myeloid leukaemia or high-risk MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. CTI BioPharma Release: Analysis Of Phase 2 Tosedostat In Combination With Low Dose Cytarabine Shows High Rates Of Response In Elderly Patients With AML - BioSpace [biospace.com]
- 7. Gene expression profile predicts response to the combination of tosedostat and low-dose cytarabine in elderly AML PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Validating Tosedostat's Synergistic Effect with Cytarabine: A Review of Clinical Evidence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683859#validating-tosedostat-s-synergistic-effect-with-cytarabine-in-patient-derived-xenografts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com